

Biological Activity of Substituted Pyridinyl Pyrazoles: A Comparative Technical Guide

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Compound of Interest

Compound Name: *(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol*

CAS No.: 1199773-61-9

Cat. No.: B599055

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Executive Summary

The pyridinyl pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP, thereby acting as a potent kinase inhibitor. This guide objectively compares the biological performance of substituted pyridinyl pyrazoles against industry standards (Erlotinib, Celecoxib, Levofloxacin) across three therapeutic axes: anticancer (kinase inhibition), anti-inflammatory (COX-2 selectivity), and antimicrobial efficacy.

Therapeutic Axis I: Anticancer Activity & Kinase Inhibition[1][2][3][4]

Substituted pyridinyl pyrazoles function primarily as ATP-competitive inhibitors. Their nitrogen-rich heterocycle forms crucial hydrogen bonds with the hinge region of kinases such as EGFR, c-Met, and PIM-1.

Comparative Performance Data: EGFR and Cell Viability

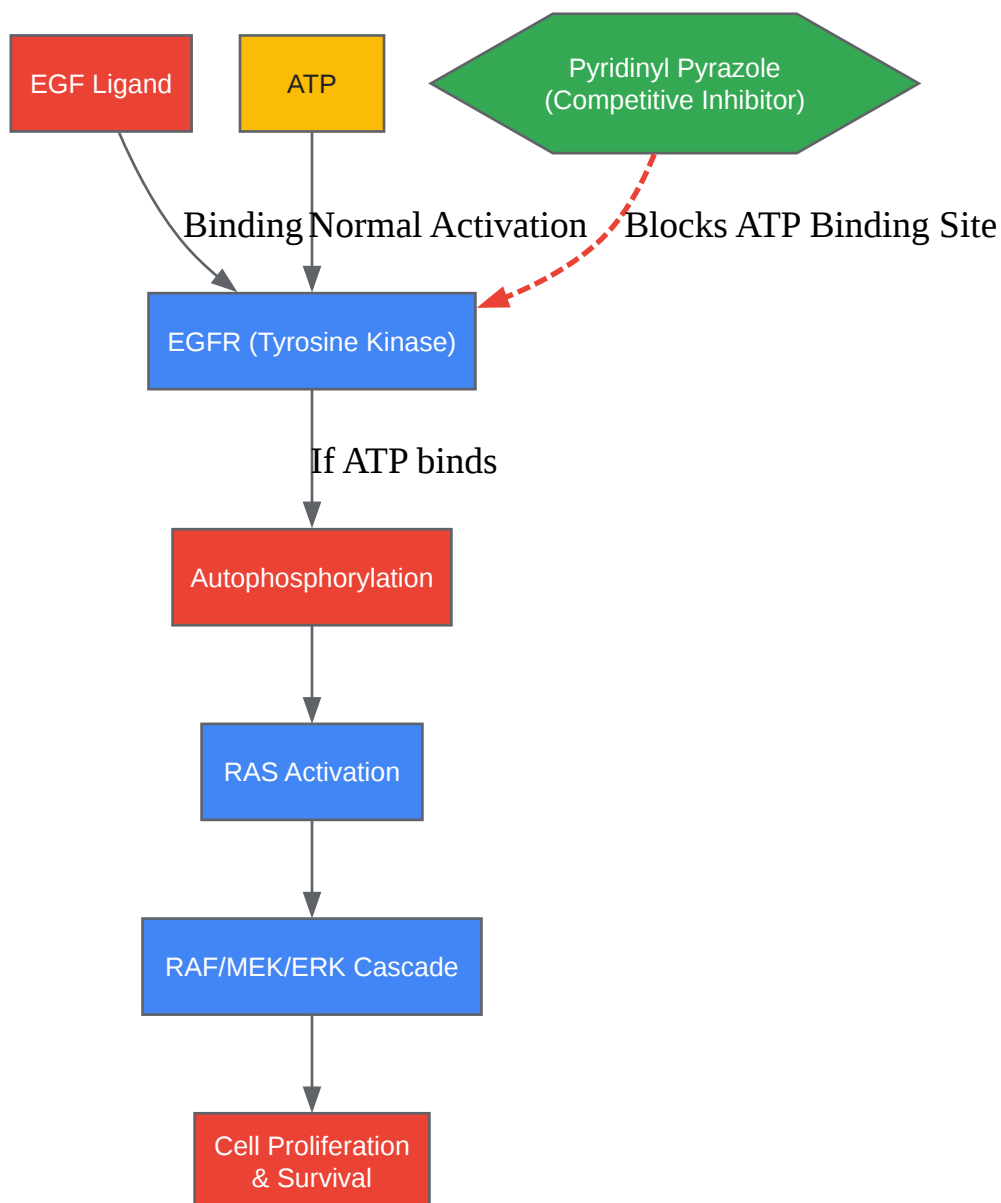
The following table synthesizes experimental data comparing novel pyridinyl pyrazole derivatives against standard chemotherapeutic agents.

Compound ID	Target / Cell Line	IC ₅₀ (μM)	Reference Std.[1] [2]	Std. IC ₅₀ (μM)	Relative Potency	Mechanism/Notes
Cpd 4a [1]	EGFR (Enzyme)	0.31 ± 0.008	Erlotinib	0.11 ± 0.008	~0.35x	High binding affinity (-9.52 kcal/mol); superior HepG2 cytotoxicity. [3]
Cpd 4a [1]	HepG2 (Liver Cancer)	0.15 ± 0.03	Erlotinib	0.73 ± 0.04	4.8x Higher	Superior cellular permeability compared to Erlotinib.
Cpd 6e [2]	EGFR (Enzyme)	0.009	Staurosporine	N/A	Ultra-Potent	Dual EGFR/HER2 inhibitor; induces apoptosis in MCF-7.
Cpd 7b [3]	PIM-1 Kinase	0.0189	Staurosporine	0.0167	Comparable	96.4% inhibition of PIM-1; arrests cell cycle at G1 phase.[4]
Cpd 92 [4]	HCT-116 (Colon)	10.7	Doxorubicin	5.23	~0.5x	Dose-dependent inhibition; lower

toxicity to
normal
cells.

Mechanistic Visualization: EGFR Signaling Blockade

The diagram below illustrates the intervention point of pyridinyl pyrazoles within the EGFR signaling cascade, preventing downstream proliferation signals.



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Caption: Pyridinyl pyrazoles competitively bind to the ATP-binding pocket of EGFR, halting autophosphorylation and the downstream RAS/RAF proliferation cascade.

Therapeutic Axis II: Anti-inflammatory & COX-2 Selectivity[7]

The clinical challenge with NSAIDs is gastrointestinal (GI) toxicity caused by COX-1 inhibition. [5] Pyridinyl pyrazoles offer a scaffold that can be tuned for high COX-2 selectivity, minimizing GI side effects while maintaining anti-inflammatory potency.

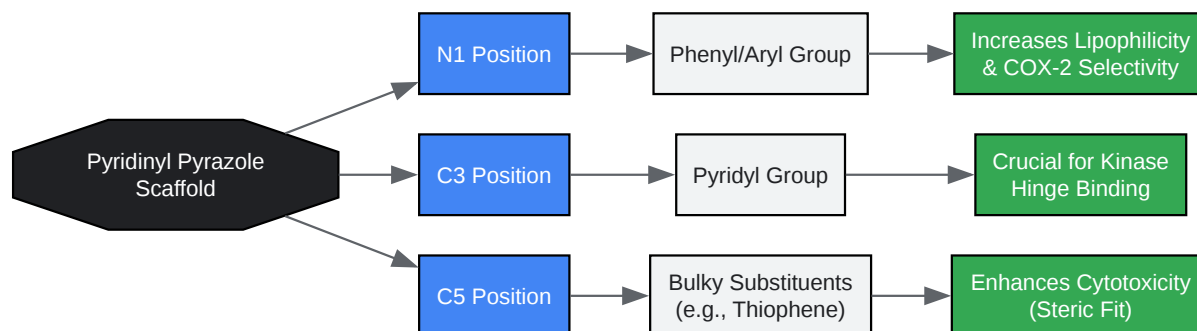
Comparative Performance Data: COX Inhibition

Compound ID	COX-2 IC ₅₀ (μM)	COX-1 IC ₅₀ (μM)	Selectivity Index (SI)	Reference Drug	Ref.[6] SI	Clinical Implication
Cpd 5f [5]	1.50	>100	>66	Celecoxib	~8.6	Superior selectivity; reduced ulcerogenic risk.
AD 532 [6]	Moderate	N/A	High	Indomethacin	Low	Minimal renal toxicity; no ulcerogenic effect observed in vivo.[7]
Cpd 45a [7]	0.045	0.39	8.69	Celecoxib	8.60	Equivalent selectivity to Celecoxib with thiazolidine moiety.

Structure-Activity Relationship (SAR) Landscape[8]

The biological activity of the pyridinyl pyrazole scaffold is strictly governed by substitution patterns. The following analysis breaks down the causality of these substitutions.

SAR Logic Map



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Caption: SAR map detailing how specific substitutions at N1, C3, and C5 positions modulate pharmacological outcomes.[8][9]

Key Insights:

- **N1-Substitution:** Introduction of a phenyl or substituted aryl group at N1 is critical for COX-2 selectivity. The bulky group fits into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.
- **C3-Pyridine Moiety:** The nitrogen atom in the pyridine ring (attached at C3) often acts as a hydrogen bond acceptor, interacting with the backbone NH of kinase hinge regions (e.g., Met793 in EGFR).
- **C4-Linkers:** Introducing a chalcone or hydrazone linker at C4 can enhance flexibility, allowing the molecule to adopt a conformation that maximizes binding energy [7].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the high-performing compounds cited above.

A. Synthesis of 1,3,5-Substituted Pyridinyl Pyrazoles (General Protocol)

Rationale: The Claisen-Schmidt condensation followed by cyclization with hydrazine is the most robust route, offering high yields (75-90%) and simplified purification.

- Chalcone Formation (Precursor):
 - Reagents: Acetylpyridine (1.0 eq), Substituted Benzaldehyde (1.0 eq), 40% NaOH (aq), Ethanol.
 - Procedure: Dissolve acetylpyridine and benzaldehyde in ethanol (10 mL/mmol). Add NaOH dropwise at 0-5°C. Stir at room temperature (RT) for 12–24 hours.
 - Validation: Monitor by TLC (Hexane:EtOAc 7:3). Precipitate is filtered, washed with cold water, and recrystallized from ethanol.
- Cyclization to Pyrazole:
 - Reagents: Chalcone (from step 1), Hydrazine Hydrate (2.0 eq) or Phenylhydrazine, Glacial Acetic Acid (Catalyst/Solvent).
 - Procedure: Reflux the chalcone and hydrazine in glacial acetic acid (or ethanol with catalytic acetic acid) for 6–8 hours.
 - Work-up: Pour into crushed ice. Filter the solid precipitate.
 - Purification: Recrystallization from ethanol/DMF.
 - QC Check: ¹H-NMR must show disappearance of chalcone alkene protons and appearance of pyrazole C4-H singlet (~6.8–7.2 ppm).

B. In Vitro COX-2 Inhibition Assay (Colorimetric)

Rationale: This assay quantifies the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD, providing a direct measure of inhibition.

- Preparation: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).
- Enzyme Activation: Incubate COX-1 (ovine) and COX-2 (human recombinant) in reaction buffer (0.1 M Tris-HCl, pH 8.0) with Heme cofactor for 10 min at 25°C.
- Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 min.
 - Control: DMSO only (100% activity).
 - Standard: Celecoxib (10 µM).
- Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
- Measurement: Read absorbance at 590 nm after 5 minutes.
- Calculation:

Calculate IC₅₀ using non-linear regression (GraphPad Prism).

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